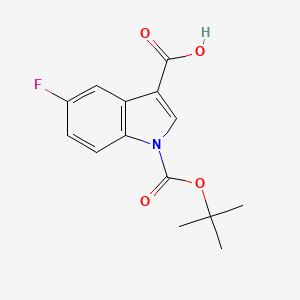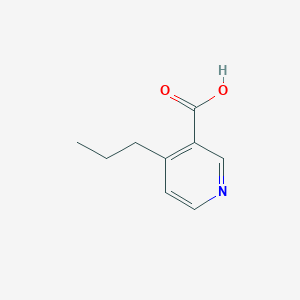
2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone typically involves the bromination of 1-(2-chloro-5-methylpyrimidin-4-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反应分析
Types of Reactions
2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents. The reactions are typically carried out in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: The major products are substituted ethanones, where the bromine atom is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.
科学研究应用
2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests and weeds.
Material Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials, which have applications in electronics, coatings, and other industries.
作用机制
The mechanism of action of 2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or viral replication. The molecular targets and pathways involved vary depending on the specific compound synthesized from this intermediate.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(4-dimethylamino-phenyl)ethanone
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-1-(4-(methylthio)phenyl)ethanone
Uniqueness
2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which allows for diverse chemical modifications. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. Additionally, the methyl group on the pyrimidine ring can influence the compound’s reactivity and selectivity in various chemical reactions.
属性
分子式 |
C7H6BrClN2O |
|---|---|
分子量 |
249.49 g/mol |
IUPAC 名称 |
2-bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H6BrClN2O/c1-4-3-10-7(9)11-6(4)5(12)2-8/h3H,2H2,1H3 |
InChI 键 |
XCBJOTWKVRCEPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C(=O)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)

